molecular formula AlH3 B1193915 Aluminum hydride CAS No. 7784-21-6

Aluminum hydride

Cat. No. B1193915
CAS RN: 7784-21-6
M. Wt: 30.005 g/mol
InChI Key: AZDRQVAHHNSJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05637593

Procedure details

A solution of AlH3 was prepared by addition of c.H2SO4 (1.59 g) dropwise to a cooled (ice-bath) suspension of LiAlH4 (1.226 g) in dry THF (82 mL) over 20 min. The mixture was them left to stand under dry N2 for 1 hr to allow the solids to settle. A solution of the glyoxamide (0.59 g, 1.926 mmol) in THF (110 mL) was prepared, and in a N2 atmosphere, the AlH3 solution (55 mL) was added over 5 min. The mixture was stirred for 16 hr and then H2O was added dropwise to quench excess reagent, and the THF was evaporated in vacuo. The residue was partitioned between 1M HCl/CH2Cl12 and after re-extraction of the aqueous layer (2×; CH2Cl2), the combined organic layers were washed with 1M HCl and then saturated aqueous NaCl, dried (MgSO4) and evaporated to a solid. Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane, as a gum, 0.246 g (46%). This was treated with oxalic acid (0.07 g) in MeOH (2 mL) and Et2O added until crystallisation commenced. The product: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane oxalate, was obtained as white granular crystals, 0.191 g (27%), m.p.158°-9° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.59 g
Type
reactant
Reaction Step Three
Quantity
1.226 g
Type
reactant
Reaction Step Four
Name
Quantity
82 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
55 mL
Type
reactant
Reaction Step Five
Name
1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.07 g
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3:11].N#N.[AlH3].[CH3:15][N:16]([CH2:18][CH2:19][C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=2)[NH:22][CH:21]=1)[CH3:17].[C:36]([OH:41])(=[O:40])[C:37]([OH:39])=[O:38]>C1COCC1.CO.CCOCC.O>[AlH3:11].[CH:37]([C:36]([NH2:16])=[O:41])=[O:38].[C:36]([OH:41])(=[O:40])[C:37]([OH:39])=[O:38].[CH3:15][N:16]([CH2:18][CH2:19][C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=2)[NH:22][CH:21]=1)[CH3:17] |f:1.2.3.4.5.6,17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.59 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
1.226 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
82 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
55 mL
Type
reactant
Smiles
[AlH3]
Step Six
Name
1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC1=CNC2=CC=C(C=C12)CC1=CC=CC=C1
Step Seven
Name
Quantity
0.07 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to quench excess reagent
CUSTOM
Type
CUSTOM
Details
the THF was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1M HCl/CH2Cl12
EXTRACTION
Type
EXTRACTION
Details
after re-extraction of the aqueous layer (2×; CH2Cl2)
WASH
Type
WASH
Details
the combined organic layers were washed with 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
CUSTOM
Type
CUSTOM
Details
Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base
ADDITION
Type
ADDITION
Details
added until crystallisation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[AlH3]
Name
Type
product
Smiles
C(=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.926 mmol
AMOUNT: MASS 0.59 g
Name
Type
product
Smiles
C(C(=O)O)(=O)O.CN(C)CCC1=CNC2=CC=C(C=C12)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05637593

Procedure details

A solution of AlH3 was prepared by addition of c.H2SO4 (1.59 g) dropwise to a cooled (ice-bath) suspension of LiAlH4 (1.226 g) in dry THF (82 mL) over 20 min. The mixture was them left to stand under dry N2 for 1 hr to allow the solids to settle. A solution of the glyoxamide (0.59 g, 1.926 mmol) in THF (110 mL) was prepared, and in a N2 atmosphere, the AlH3 solution (55 mL) was added over 5 min. The mixture was stirred for 16 hr and then H2O was added dropwise to quench excess reagent, and the THF was evaporated in vacuo. The residue was partitioned between 1M HCl/CH2Cl12 and after re-extraction of the aqueous layer (2×; CH2Cl2), the combined organic layers were washed with 1M HCl and then saturated aqueous NaCl, dried (MgSO4) and evaporated to a solid. Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane, as a gum, 0.246 g (46%). This was treated with oxalic acid (0.07 g) in MeOH (2 mL) and Et2O added until crystallisation commenced. The product: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane oxalate, was obtained as white granular crystals, 0.191 g (27%), m.p.158°-9° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.59 g
Type
reactant
Reaction Step Three
Quantity
1.226 g
Type
reactant
Reaction Step Four
Name
Quantity
82 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
55 mL
Type
reactant
Reaction Step Five
Name
1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.07 g
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3:11].N#N.[AlH3].[CH3:15][N:16]([CH2:18][CH2:19][C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=2)[NH:22][CH:21]=1)[CH3:17].[C:36]([OH:41])(=[O:40])[C:37]([OH:39])=[O:38]>C1COCC1.CO.CCOCC.O>[AlH3:11].[CH:37]([C:36]([NH2:16])=[O:41])=[O:38].[C:36]([OH:41])(=[O:40])[C:37]([OH:39])=[O:38].[CH3:15][N:16]([CH2:18][CH2:19][C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=2)[NH:22][CH:21]=1)[CH3:17] |f:1.2.3.4.5.6,17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.59 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
1.226 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
82 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
55 mL
Type
reactant
Smiles
[AlH3]
Step Six
Name
1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC1=CNC2=CC=C(C=C12)CC1=CC=CC=C1
Step Seven
Name
Quantity
0.07 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to quench excess reagent
CUSTOM
Type
CUSTOM
Details
the THF was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1M HCl/CH2Cl12
EXTRACTION
Type
EXTRACTION
Details
after re-extraction of the aqueous layer (2×; CH2Cl2)
WASH
Type
WASH
Details
the combined organic layers were washed with 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
CUSTOM
Type
CUSTOM
Details
Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base
ADDITION
Type
ADDITION
Details
added until crystallisation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[AlH3]
Name
Type
product
Smiles
C(=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.926 mmol
AMOUNT: MASS 0.59 g
Name
Type
product
Smiles
C(C(=O)O)(=O)O.CN(C)CCC1=CNC2=CC=C(C=C12)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.